molecular formula C9H19NO B13203205 2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol

2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol

Cat. No.: B13203205
M. Wt: 157.25 g/mol
InChI Key: PXAWYQJDKRFAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol is an organic compound with the molecular formula C₉H₁₉NO It is characterized by the presence of a cyclopropyl ring, an aminomethyl group, and a pentan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor under controlled conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated cyclopropane derivative.

    Formation of the Pentan-2-ol Moiety: The final step involves the addition of a pentan-2-ol group through a Grignard reaction or other suitable organometallic reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclopropyl ring may contribute to the compound’s stability and reactivity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1-cyclopropylpentan-1-ol
  • Cyclopropylmethylamine
  • Pentan-2-ol derivatives

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol is unique due to its combination of a cyclopropyl ring, aminomethyl group, and pentan-2-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]pentan-2-ol

InChI

InChI=1S/C9H19NO/c1-3-4-8(2,11)9(7-10)5-6-9/h11H,3-7,10H2,1-2H3

InChI Key

PXAWYQJDKRFAGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1(CC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.